Cas no 2227720-97-8 (rac-(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropylmethanamine)

Technical Introduction: rac-(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropylmethanamine is a chiral cyclopropylamine derivative featuring a 2-methoxypyridin-3-yl substituent. Its rigid cyclopropane core and methoxypyridine moiety confer structural stability and potential for selective interactions in pharmaceutical or agrochemical applications. The stereochemistry at the (1R,3R) positions may influence binding affinity in enantioselective processes. This compound’s amine functionality offers versatility for further derivatization, while the dimethylcyclopropyl group enhances steric control. Suitable for research in medicinal chemistry, it serves as a valuable intermediate for probing structure-activity relationships or developing targeted bioactive molecules. High purity and defined stereochemistry ensure reproducibility in synthetic and mechanistic studies.
rac-(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropylmethanamine structure
2227720-97-8 structure
Product name:rac-(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropylmethanamine
CAS No:2227720-97-8
MF:C12H18N2O
MW:206.284122943878
CID:6419872
PubChem ID:165854570

rac-(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropylmethanamine
    • 2227720-97-8
    • EN300-1823818
    • rac-[(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine
    • Inchi: 1S/C12H18N2O/c1-12(2)9(7-13)10(12)8-5-4-6-14-11(8)15-3/h4-6,9-10H,7,13H2,1-3H3/t9-,10-/m1/s1
    • InChI Key: CWJILOSCHPTRMU-NXEZZACHSA-N
    • SMILES: O(C)C1C(=CC=CN=1)[C@@H]1[C@@H](CN)C1(C)C

Computed Properties

  • Exact Mass: 206.141913202g/mol
  • Monoisotopic Mass: 206.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 48.1Ų

rac-(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1823818-2.5g
rac-[(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine
2227720-97-8
2.5g
$3051.0 2023-09-19
Enamine
EN300-1823818-0.1g
rac-[(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine
2227720-97-8
0.1g
$1371.0 2023-09-19
Enamine
EN300-1823818-1.0g
rac-[(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine
2227720-97-8
1g
$1557.0 2023-05-26
Enamine
EN300-1823818-5g
rac-[(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine
2227720-97-8
5g
$4517.0 2023-09-19
Enamine
EN300-1823818-1g
rac-[(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine
2227720-97-8
1g
$1557.0 2023-09-19
Enamine
EN300-1823818-0.5g
rac-[(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine
2227720-97-8
0.5g
$1495.0 2023-09-19
Enamine
EN300-1823818-0.25g
rac-[(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine
2227720-97-8
0.25g
$1432.0 2023-09-19
Enamine
EN300-1823818-5.0g
rac-[(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine
2227720-97-8
5g
$4517.0 2023-05-26
Enamine
EN300-1823818-10.0g
rac-[(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine
2227720-97-8
10g
$6697.0 2023-05-26
Enamine
EN300-1823818-0.05g
rac-[(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine
2227720-97-8
0.05g
$1308.0 2023-09-19

Additional information on rac-(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropylmethanamine

Rac-(1R,3R)-3-(2-Methoxypyridin-3-Yl)-2,2-Dimethylcyclopropylmethanamine: A Comprehensive Overview

Rac-(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropylmethanamine, also known by its CAS number 2227720-97-8, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its versatile reactivity and selectivity in different chemical environments. Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, making it a valuable tool for researchers in the fields of drug discovery and materials science.

The structure of rac-(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropylmethanamine consists of a cyclopropane ring fused with a methanamine group and a 2-methoxypyridin-3-yl substituent. The cyclopropane ring introduces strain into the molecule, which can enhance reactivity in certain reactions. The methanamine group acts as a nucleophile, enabling the compound to participate in various nucleophilic substitutions and additions. The 2-methoxypyridin-3-yl group introduces aromaticity and electron-donating properties, which can influence the electronic characteristics of the molecule and its interactions with other compounds.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of this compound. The (1R,3R) configuration plays a crucial role in its ability to interact with specific biological targets, such as enzymes or receptors. Researchers have employed advanced techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the stereochemical arrangement of this compound. These findings have provided valuable insights into its potential applications in drug design and development.

In terms of synthesis, rac-(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropylmethanamine can be prepared through a variety of methods, including cyclopropanation reactions and nucleophilic substitutions. One popular approach involves the use of organometallic reagents to form the cyclopropane ring. The reaction conditions are carefully optimized to ensure high yields and selectivity. The presence of the methoxy group on the pyridine ring facilitates certain transformations, making it easier to introduce additional functional groups as needed.

The applications of this compound are diverse and span multiple disciplines. In pharmaceutical research, it has shown promise as a lead compound for developing new drugs targeting specific diseases. Its ability to modulate enzyme activity makes it an attractive candidate for drug discovery programs focused on enzyme inhibitors or receptor agonists/antagonists. Additionally, this compound has potential applications in agrochemicals, where it could serve as an active ingredient in pesticides or herbicides due to its unique chemical properties.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have been used to predict its electronic structure and reactivity under different conditions. These computational studies complement experimental work by providing detailed insights into reaction mechanisms and transition states involved in its synthesis and transformations.

In conclusion, rac-(1R,3R)-3-(2-methoxypyridin-3-yl)-2,2-dimethylcyclopropylmethanamine is a fascinating compound with significant potential across various scientific domains. Its unique structure, stereochemistry, and functional groups make it an invaluable tool for researchers seeking to develop novel chemical entities with tailored properties. As ongoing research continues to uncover new aspects of its chemistry and biology, this compound is poised to play an increasingly important role in both academic and industrial settings.

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